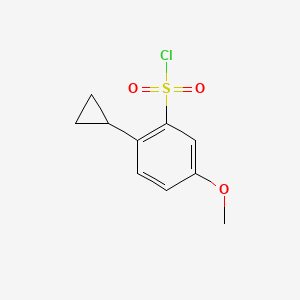

2-Cyclopropyl-5-methoxybenzenesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Cyclopropyl-5-methoxybenzenesulfonyl chloride is an organic compound with the molecular formula C10H11ClO3S. It is a sulfonyl chloride derivative, characterized by the presence of a cyclopropyl group and a methoxy group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-5-methoxybenzenesulfonyl chloride typically involves the sulfonylation of 2-Cyclopropyl-5-methoxybenzene. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonylating agent. The reaction conditions generally include:

Temperature: Ambient temperature

Solvent: Anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group

Reaction Time: Several hours to ensure complete sulfonylation

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to higher efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

2-Cyclopropyl-5-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Reduction: The compound can be reduced to form 2-Cyclopropyl-5-methoxybenzenesulfonamide.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran

Catalysts: Base catalysts like pyridine or triethylamine for substitution reactions

Major Products

Sulfonamides: Formed by reaction with amines

Sulfonate Esters: Formed by reaction with alcohols

Sulfonothioates: Formed by reaction with thiols

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to 2-cyclopropyl-5-methoxybenzenesulfonyl chloride. For instance, derivatives have shown differential antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as yeasts. A synthesized derivative demonstrated a minimal inhibitory concentration (MIC) of 752.1285 μM against Candida albicans, which was less effective than standard antibiotics like ciprofloxacin but exhibited a larger inhibition zone compared to controls .

Anticancer Research

The compound has been explored in the context of cancer treatment, particularly in targeting MYC oncogenes. High-throughput screening (HTS) identified several sulfonamide derivatives that inhibit the interaction between MYC and WDR5, a protein implicated in tumorigenesis. Compounds containing a bi-aryl sulfonamide motif showed promising binding affinities, indicating potential as therapeutic agents .

Asymmetric Synthesis

This compound has been utilized in asymmetric synthesis reactions, particularly in cyclopropanation processes. These reactions are facilitated by cobalt catalysts and diazosulfones, yielding cyclopropyl sulfones with high enantioselectivity . This method demonstrates the compound's utility in generating complex chiral molecules important for pharmaceutical applications.

Reaction with Nucleophiles

The reactivity of the sulfonyl chloride group allows it to serve as an electrophile in nucleophilic substitution reactions. For example, it can react with amines to form sulfonamides, which are valuable intermediates in drug synthesis . The versatility of this reaction underscores its importance in creating diverse chemical entities.

Polymer Chemistry

In material science, sulfonamide compounds derived from this compound have been investigated for their potential use in polymer synthesis. The incorporation of sulfonamide groups can enhance thermal stability and mechanical properties of polymers, making them suitable for high-performance applications.

Data Table: Summary of Applications

Case Study 1: Antimicrobial Screening

A study screened various derivatives of this compound against multiple microbial strains. The results indicated that certain derivatives exhibited significant inhibition zones compared to established antibiotics, suggesting their potential as new antimicrobial agents.

Case Study 2: MYC Inhibition

In a high-throughput screening project aimed at targeting MYC-driven tumors, several compounds derived from this compound were identified as effective inhibitors of the MYC-WDR5 interaction. This highlights the compound's relevance in cancer therapeutics.

Mécanisme D'action

The mechanism of action of 2-Cyclopropyl-5-methoxybenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form sulfonamide, sulfonate, and sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Methoxybenzenesulfonyl chloride

- 5-Chloro-2-methoxybenzenesulfonyl chloride

- 2-Cyclopropylbenzenesulfonyl chloride

Uniqueness

2-Cyclopropyl-5-methoxybenzenesulfonyl chloride is unique due to the presence of both a cyclopropyl group and a methoxy group on the benzene ring. This structural feature imparts distinct reactivity and properties compared to other sulfonyl chloride derivatives. The cyclopropyl group adds steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions.

Activité Biologique

2-Cyclopropyl-5-methoxybenzenesulfonyl chloride is a sulfonyl chloride compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C10H11ClO2S, with a molecular weight of approximately 232.72 g/mol. The compound features a cyclopropyl group, a methoxy group, and a sulfonyl chloride functional group, which contribute to its reactivity and potential interactions with biological targets.

The biological activity of this compound primarily involves its ability to act as an electrophile. The sulfonyl chloride moiety can undergo nucleophilic substitution reactions, allowing it to interact with various biological molecules such as proteins and nucleic acids. This interaction can lead to modulation of enzyme activities or disruption of protein-protein interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that sulfonamide derivatives can inhibit bacterial growth by targeting essential enzymes in the bacterial metabolic pathways .

| Compound | Target | IC50 (µM) |

|---|---|---|

| This compound | Bacterial Enzymes | TBD |

| Sulfonamide derivative | Dihydropteroate synthase | 15.4 |

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that similar sulfonamide compounds can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. For example, a study highlighted a sulfonamide's ability to disrupt the MYC-WDR5 interaction, leading to reduced cancer cell viability .

Case Studies

- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various sulfonamide compounds, including derivatives of this compound. The results indicated that certain structural modifications enhanced their potency against resistant bacterial strains .

- Anticancer Mechanisms : Another research effort focused on the mechanism by which sulfonamide derivatives inhibit cancer cell growth. The study utilized high-throughput screening methods to identify compounds that effectively bind to key regulatory proteins involved in cell cycle progression and apoptosis .

Propriétés

IUPAC Name |

2-cyclopropyl-5-methoxybenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3S/c1-14-8-4-5-9(7-2-3-7)10(6-8)15(11,12)13/h4-7H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGSVODDHPOCPOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2CC2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3S |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.71 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.